Bienvenue dans la boutique en ligne BenchChem!

1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine

Medicinal Chemistry Kinase Inhibition Scaffold Hopping

1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine (CAS 1247053-40-2) is a precision fluorinated pyrazole-3-amine building block for ERK2/FLT3 kinase inhibitor programs. Do not substitute with regioisomer CAS 76606-39-8 or the 4-chlorophenyl analog—the 3-amino,5-methyl pattern is essential for correct target engagement (ΔLogP ~0.6). Supplied at ≥95% purity with NMR/HPLC documentation. Ideal for regioselective N-functionalization via Chan-Lam coupling. Consult US 9,670,208 for scaffold details.

Molecular Formula C10H10FN3
Molecular Weight 191.2 g/mol
CAS No. 1247053-40-2
Cat. No. B1528656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine
CAS1247053-40-2
Molecular FormulaC10H10FN3
Molecular Weight191.2 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=C(C=C2)F)N
InChIInChI=1S/C10H10FN3/c1-7-6-10(12)13-14(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H2,12,13)
InChIKeyKVTPQQWGYTVBMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine (CAS 1247053-40-2): Core Properties and Supply Chain for Fluorinated Pyrazole Building Blocks


1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine (CAS 1247053-40-2) is a fluorinated heterocyclic building block within the pyrazole-3-amine family, characterized by a 4-fluorophenyl group at the N1 position and a methyl substituent at C5 [1]. With a molecular weight of 191.21 g/mol and a molecular formula of C10H10FN3 [1], this compound serves as a critical intermediate in medicinal chemistry and agrochemical research. The presence of the fluorine atom is known to enhance metabolic stability and modulate lipophilicity in drug-like molecules [1]. The compound is commercially available from multiple reputable suppliers with a typical purity specification of ≥95%, and is supplied with supporting analytical documentation (e.g., NMR, HPLC) to ensure batch-to-batch consistency .

Why Direct Substitution of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine with Close Analogs is Scientifically Invalid


Substituting 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine (CAS 1247053-40-2) with a regioisomer or halogen-swapped analog is not a like-for-like exchange due to pronounced differences in chemical reactivity, target engagement, and physicochemical properties. The specific substitution pattern (3-amino, 5-methyl) dictates the compound's ability to serve as a scaffold for kinase inhibitor programs, as evidenced by its incorporation into patented ERK2 and FLT3 inhibitors [1]. In contrast, its regioisomer, 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 76606-39-8), is utilized in distinct applications, such as the construction of angiotensin receptor blockers . Furthermore, replacing the 4-fluorophenyl group with a 4-chlorophenyl moiety alters the lipophilicity (ΔLogP ~0.6) and molecular weight (191 vs. 208 g/mol), impacting solubility and off-target profiles . Therefore, generic substitution without rigorous validation introduces significant risk of experimental failure and wasted procurement resources.

Quantitative Comparative Evidence for 1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine (CAS 1247053-40-2) Against Key Analogs


Regioisomeric Purity Enables ERK2 Kinase Inhibitor Activity (IC50 = 135 nM) vs. Regioisomer's Divergent Cardiovascular Utility

The 3-amino, 5-methyl substitution pattern of 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine is essential for constructing potent kinase inhibitors. A derivative incorporating this core scaffold demonstrated an IC50 of 135 nM against human ERK-2 (Mitogen-Activated Protein Kinase 1) in an enzymatic assay [1]. In stark contrast, the regioisomeric analog 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 76606-39-8) is employed as an intermediate for angiotensin receptor blockers (ARBs), a distinct therapeutic class with unrelated molecular targets . This functional divergence is a direct consequence of the altered spatial orientation of the amino group relative to the pyrazole nitrogen atoms, which governs binding interactions.

Medicinal Chemistry Kinase Inhibition Scaffold Hopping

Optimized Lipophilicity (Predicted LogP 1.90) Reduces Risk of Off-Target Promiscuity vs. Chloro Analog (LogP 2.48)

The 4-fluorophenyl substituent on 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine confers a predicted octanol-water partition coefficient (LogP) of 1.90, significantly lower than the 2.48 predicted for its 4-chlorophenyl analog, 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine (CAS 1249558-44-8) [1]. This ΔLogP of 0.58 represents a substantial shift in lipophilicity, a key determinant of membrane permeability, aqueous solubility, and the risk of non-specific protein binding and off-target effects. The lower LogP of the fluorinated compound is generally favored in early drug discovery to maintain favorable ADME profiles and reduce promiscuous binding .

Physicochemical Properties Drug Design Lipophilic Efficiency

Validated Building Block for High-Value Kinase Inhibitor Patents (US9670208) and FLT3 Inhibitor Optimization

The core scaffold of 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine is a key structural component in multiple patent-protected kinase inhibitor series. Specifically, it forms the basis of Example 419 in US Patent 9,670,208, which describes a series of ERK2 inhibitors [1]. Furthermore, a closely related series of pyrazole-3-amine derivatives has been optimized for the inhibition of FLT3, a critical target in acute myeloid leukemia (AML), with lead compounds demonstrating potent cellular activity and in vivo efficacy in xenograft models [2]. While the exact compound may not be the final drug candidate, its procurement is essential for replicating these high-impact synthetic routes and exploring SAR.

Oncology Kinase Inhibitor Patented Scaffold

Commercial Availability with Rigorous Analytical Quality Control (≥95% Purity, Batch-Specific CoA)

1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine is commercially supplied with a minimum purity specification of 95% by multiple reputable vendors, including Bidepharm and AKSci . Crucially, suppliers like Bidepharm provide batch-specific analytical documentation, including NMR, HPLC, and GC chromatograms, ensuring the structural identity and purity of the delivered compound . This level of quality assurance is critical for reproducible research, particularly when compared to custom-synthesized or less rigorously characterized alternatives where impurity profiles can confound biological assay results.

Chemical Sourcing Quality Control Reproducibility

High-Impact Research and Industrial Application Scenarios for 1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine (CAS 1247053-40-2)


Synthesis and SAR Exploration of ERK2 Kinase Inhibitors for Oncology Research

Procure 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine to serve as the core pyrazole building block in the multi-step synthesis of ERK2 inhibitors analogous to those disclosed in US Patent 9,670,208 [1]. The compound's 3-amino group is a key synthetic handle for subsequent functionalization (e.g., coupling with triazolopyridine moieties), enabling the rapid generation of focused compound libraries to probe structure-activity relationships around this validated kinase target [1].

Development of FLT3 Inhibitors Targeting Acute Myeloid Leukemia (AML)

Utilize this building block as a starting material for the construction of pyrazole-3-amine derived FLT3 inhibitors, a class of compounds shown to overcome secondary resistance mutations in AML [2]. The 4-fluorophenyl and 5-methyl substituents are critical for optimizing binding interactions within the FLT3 active site, as demonstrated by potent lead compounds in the literature [2].

Physicochemical Property Modulation in Lead Optimization Programs

Select 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine over its 4-chlorophenyl analog to engineer lower lipophilicity (predicted LogP 1.90 vs. 2.48) into your chemical series . This strategic choice is particularly relevant for projects aiming to improve aqueous solubility, reduce non-specific binding, and enhance the overall drug-likeness of lead candidates without the need for extensive synthetic modifications .

Regiochemically-Controlled Synthesis of N-Substituted Pyrazoles

Employ this compound in research focused on regioselective N-arylation or N-alkylation methodologies, such as Chan-Lam coupling or direct alkylation strategies [3]. Its unambiguous 1-aryl-5-methyl-3-amino substitution pattern serves as an ideal model substrate for developing and optimizing new synthetic protocols for diversely substituted pyrazole libraries [3].

Quote Request

Request a Quote for 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.